molecular formula C11H18O2 B13009122 Ethyl 3,3-dicyclopropylpropanoate

Ethyl 3,3-dicyclopropylpropanoate

Cat. No.: B13009122
M. Wt: 182.26 g/mol
InChI Key: HFHNJPNTMXBFRR-UHFFFAOYSA-N
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Description

Ethyl 3,3-dicyclopropylpropanoate is an organic compound with the molecular formula C11H18O2 It is an ester derived from propanoic acid and features two cyclopropyl groups attached to the third carbon atom of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dicyclopropylpropanoate can be synthesized through the esterification of 3,3-dicyclopropylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of an acid catalyst in a controlled environment ensures the reaction proceeds with minimal side reactions, and the product can be purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: 3,3-dicyclopropylpropanoic acid.

    Reduction: 3,3-dicyclopropylpropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dicyclopropylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,3-dicyclopropylpropanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclopropyl groups may influence the reactivity and stability of the compound, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-diphenylpropanoate: Similar ester structure but with phenyl groups instead of cyclopropyl groups.

    Ethyl 3,3-diethoxypropanoate: Contains ethoxy groups instead of cyclopropyl groups.

Uniqueness

Ethyl 3,3-dicyclopropylpropanoate is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 3,3-dicyclopropylpropanoate

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)7-10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3

InChI Key

HFHNJPNTMXBFRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CC1)C2CC2

Origin of Product

United States

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